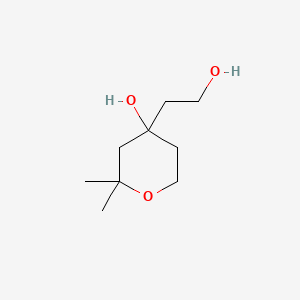
Methyl 3-(4-hydroxy-3-methylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(4-hydroxy-3-methylphenyl)propanoate” is a chemical compound with the molecular formula C11H14O3 . It is a useful synthetic intermediate and can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(4-hydroxy-3-methylphenyl)propanoate” consists of a methyl ester group attached to a phenyl ring with a hydroxy and a methyl group . The molecular weight of this compound is 194.23 .Physical And Chemical Properties Analysis
“Methyl 3-(4-hydroxy-3-methylphenyl)propanoate” is a powder with a melting point of 33-34°C . It has a molecular weight of 194.23 .Aplicaciones Científicas De Investigación
Chemistry and Pharmacology
- Methyl 3-(4-hydroxy-3-methylphenyl)propanoate, also known by similar names such as β-hydroxy-3-methylfentanyl, is part of the 4-anilidopiperidine class of opiates. It has unique chemical and pharmacological properties due to its structural elements, particularly the cis-3-methyl group, β-hydroxyl group, and β-phenethyl group. These structural features are critical in the molecule's interaction with opioid receptors, contributing to its distinctive biological activity. Research has emphasized the importance of the stereochemistry of this compound, as its stereoisomers exhibit varying biological properties, offering a unique set of molecular probes for investigating receptor-mediated phenomena (Brine et al., 1997).
Reproductive Toxicology
- Although the primary compound discussed in the reproductive toxicity study is benzophenone-3, it shares structural similarity with the phenolic compounds, including the hydroxy-3-methylphenyl group. The study notes that high exposure levels to such compounds could lead to alterations in birth weights and gestational ages, suggesting potential endocrine-disrupting effects. While this study does not directly address Methyl 3-(4-hydroxy-3-methylphenyl)propanoate, the structural similarities with phenolic compounds warrant consideration in the broader context of reproductive toxicology (Ghazipura et al., 2017).
Analytical Chemistry
- Methyl 3-(4-hydroxy-3-methylphenyl)propanoate's structural components are also found in compounds used in the development of chemosensors. Specifically, compounds like 4-Methyl-2,6-diformylphenol have been utilized in creating sensitive and selective chemosensors for various analytes. This highlights the potential application of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate or its structural components in analytical chemistry, particularly in the detection and quantification of various substances (Roy, 2021).
Environmental Chemistry
- Phenoxy herbicides, which share a phenolic structural component similar to Methyl 3-(4-hydroxy-3-methylphenyl)propanoate, have been extensively studied for their sorption behavior in the environment. This research is crucial for understanding the environmental fate and mobility of such compounds, which can indirectly inform studies related to Methyl 3-(4-hydroxy-3-methylphenyl)propanoate's environmental interactions (Werner et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3-(4-hydroxy-3-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-7-9(3-5-10(8)12)4-6-11(13)14-2/h3,5,7,12H,4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFGHMUHASBXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-hydroxy-3-methylphenyl)propanoate | |
CAS RN |
22516-91-2 |
Source


|
| Record name | methyl 3-(4-hydroxy-3-methylphenyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine](/img/structure/B2429450.png)
![4-{8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl}benzene-1,3-diol hydrochloride](/img/structure/B2429451.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2429452.png)
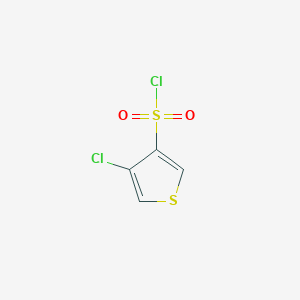
![4-[(4-Chloro-benzenesulfonyl)-methyl-amino]-N-thiazol-2-yl-butyramide](/img/structure/B2429455.png)
![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino methanesulfonate](/img/structure/B2429457.png)
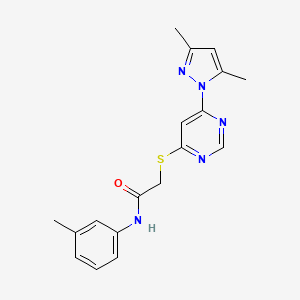

![4-methoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2429463.png)
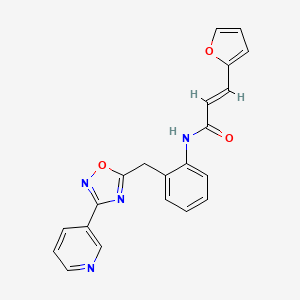
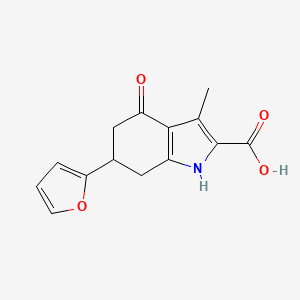
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2429468.png)

